molecular formula C10H13N3OS2 B14671345 Carbamic acid, dimethyldithio-, nicotinamidomethyl ester CAS No. 38221-43-1

Carbamic acid, dimethyldithio-, nicotinamidomethyl ester

Cat. No.: B14671345
CAS No.: 38221-43-1
M. Wt: 255.4 g/mol
InChI Key: IUTXHUJHWKYMFN-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a nicotinamidomethyl ester group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyldithio-, nicotinamidomethyl ester typically involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve the use of carbonate esters reacting with ammonia . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyldithio-, nicotinamidomethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the hydrolysis of esters can be catalyzed by either an acid or a base . Acidic hydrolysis results in the formation of a carboxylic acid and an alcohol, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bond in acidic conditions would yield nicotinamide and dimethyldithiocarbamic acid.

Scientific Research Applications

Carbamic acid, dimethyldithio-, nicotinamidomethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, dimethyldithio-, nicotinamidomethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . The ester group allows it to interact with various functional groups in biological systems, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is unique due to its nicotinamidomethyl ester group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates and dithiocarbamates, which may not have the same range of applications or reactivity.

Properties

CAS No.

38221-43-1

Molecular Formula

C10H13N3OS2

Molecular Weight

255.4 g/mol

IUPAC Name

(pyridine-3-carbonylamino)methyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

IUTXHUJHWKYMFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SCNC(=O)C1=CN=CC=C1

Origin of Product

United States

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